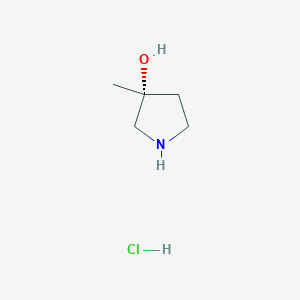

(R)-3-Methylpyrrolidin-3-ol hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3R)-3-methylpyrrolidin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-5(7)2-3-6-4-5;/h6-7H,2-4H2,1H3;1H/t5-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDVCDFWGMDLBMU-NUBCRITNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCNC1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for R 3 Methylpyrrolidin 3 Ol Hydrochloride

Stereoselective Synthesis Routes to (R)-3-Methylpyrrolidin-3-ol Hydrochloride

The absolute configuration of the stereogenic center at the C3 position is crucial for the biological activity of the final target molecules. Therefore, establishing this stereocenter with high fidelity is the primary goal of any synthetic approach. Several distinct strategies have been developed to achieve this, ranging from the use of external chiral catalysts to the employment of innate chirality from natural sources.

Asymmetric Catalysis in Pyrrolidine (B122466) Ring Construction

Asymmetric catalysis offers an elegant and atom-economical approach to enantiomerically enriched compounds by using a small amount of a chiral catalyst to generate a large quantity of a chiral product. For pyrrolidine synthesis, methods such as asymmetric 1,3-dipolar cycloadditions and catalytic asymmetric hydrogenations are prominent.

A key strategy involves the rhodium-catalyzed asymmetric reductive Heck reaction. nih.gov While often applied to piperidines, the principles can be extended to pyrrolidine precursors. This type of reaction can construct the carbon-carbon bond that establishes the chiral center with high enantioselectivity. nih.gov The process typically involves the coupling of an appropriate nitrogen-containing alkene precursor with a suitable coupling partner in the presence of a chiral phosphine (B1218219) ligand-metal complex. The choice of ligand is critical for inducing high levels of asymmetry.

Another powerful method is the asymmetric 1,3-dipolar cycloaddition between an azomethine ylide and an alkene. Chiral ligands on a metal catalyst, such as copper or silver, can coordinate to the dipole or dipolarophile, creating a chiral environment that directs the cycloaddition to favor one enantiomer of the resulting pyrrolidine ring. researchgate.net

Table 1: Examples of Asymmetric Catalysis for Pyrrolidine Synthesis This table is illustrative of the types of catalytic systems used for similar structures.

| Catalytic System | Reaction Type | Key Features | Potential Application |

|---|---|---|---|

| Rh(I) / Chiral Diphosphine Ligand | Asymmetric Reductive Heck | Forms C-C bond with high enantioselectivity. | Construction of 3-substituted pyrrolidine core. |

| Cu(I) / Chiral Box or Phos Ligand | 1,3-Dipolar Cycloaddition | Controls stereochemistry during ring formation. | Synthesis of polysubstituted pyrrolidines. |

| Ru(II) / Chiral DM-SEGPHOS | Asymmetric Hydrogenation | Reduces a double bond to create stereocenters. nih.gov | Stereoselective reduction of a pyrroline (B1223166) precursor. |

Chiral Pool Approaches Utilizing Precursors

The chiral pool approach leverages naturally occurring, inexpensive, and enantiomerically pure compounds such as amino acids, carbohydrates, or terpenes as starting materials. mdpi.comnih.gov For the synthesis of (R)-3-Methylpyrrolidin-3-ol, (R)-aspartic acid is an ideal precursor. nih.gov The inherent chirality of the starting material is transferred through a series of chemical transformations to the final product, thus avoiding the need for chiral resolution or asymmetric catalysis in the key stereocenter-forming step.

A typical synthetic sequence starting from (R)-aspartic acid might involve:

Protection of the amine and carboxylic acid functionalities.

Reduction of one or both carboxyl groups to hydroxyls.

Transformation of the hydroxyl groups into leaving groups (e.g., tosylates).

Intramolecular cyclization via nucleophilic substitution to form the pyrrolidine ring.

Installation of the methyl group at the C3 position, often via Grignard addition to a ketone intermediate.

Deprotection to yield the target compound.

This strategy is robust and reliable for producing the desired (R)-enantiomer with high optical purity. nih.gov

Enantioselective Reductions and Oxidations

This strategy introduces the crucial C3 stereocenter by the enantioselective reduction of a prochiral ketone precursor, 1-protected-3-methylpyrrolidin-3-one. The development of chiral reducing agents and catalysts has made this a highly effective method.

One of the most powerful techniques is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a borane (B79455) reagent in the presence of a catalytic amount of a chiral oxazaborolidine catalyst. uvic.ca This system is renowned for its high enantioselectivity in the reduction of a wide range of ketones. The catalyst forms a complex with the borane and the ketone, forcing the hydride to be delivered to one specific face of the carbonyl group, thus generating the (R)-alcohol preferentially.

Table 2: Enantioselective Reduction of a Prochiral Pyrrolidinone Precursor

| Reaction | Reagent/Catalyst | Key Features |

|---|---|---|

| Asymmetric Reduction | Borane (BH₃) | High enantiomeric excess (>95% ee is common). |

| (S)-CBS Catalyst | Catalytic amount of chiral inducer needed. uvic.ca | |

| Predictable stereochemical outcome. |

Alternatively, catalytic asymmetric hydrogenation using a chiral transition metal complex (e.g., Ruthenium or Rhodium with chiral phosphine ligands) can reduce a corresponding enamine or pyrroline precursor to establish the desired stereochemistry. nih.gov

Diastereoselective Strategies for Chiral Induction

Diastereoselective strategies involve the use of a chiral auxiliary—an enantiomerically pure group that is temporarily incorporated into the substrate. This auxiliary directs the stereochemical course of a subsequent reaction before being cleaved. uvic.ca

For the synthesis of (R)-3-Methylpyrrolidin-3-ol, a chiral auxiliary, such as a derivative of (S)-phenylethylamine, could be attached to the pyrrolidine nitrogen. researchgate.net The resulting chiral amide could then influence the stereochemical outcome of a reaction at the C3 position. For instance, the addition of a methyl Grignard reagent to a 3-keto-pyrrolidine bearing a chiral N-auxiliary would proceed via a sterically biased transition state, leading to a diastereomeric mixture of tertiary alcohols where one diastereomer is significantly favored. Subsequent removal of the chiral auxiliary would then yield the enantiomerically enriched (R)-3-Methylpyrrolidin-3-ol. Evans' oxazolidinone auxiliaries are another class of powerful tools for directing stereoselective alkylations and aldol (B89426) reactions that can be adapted for such syntheses. uvic.ca

Exploration of Novel Protecting Group Strategies for this compound Precursors

The synthesis of (R)-3-Methylpyrrolidin-3-ol involves manipulating a molecule with two reactive functional groups: a secondary amine and a tertiary alcohol. The selective masking and unmasking of these groups are paramount for a successful synthetic route. jocpr.com The choice of protecting groups is dictated by their stability to various reaction conditions and the orthogonality of their cleavage conditions. utsouthwestern.edu

Nitrogen Protection: The pyrrolidine nitrogen is typically protected to prevent it from interfering with reactions at other sites, such as Grignard additions or reductions.

Carbamates: The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are the most common N-protecting groups. The Boc group is stable to a wide range of non-acidic conditions and is easily removed with mild acid (e.g., trifluoroacetic acid). The Cbz group is stable to acidic and basic conditions but can be readily cleaved by catalytic hydrogenation, a condition that is often compatible with other functional groups.

Benzyl (B1604629) Group (Bn): The N-benzyl group is robust and can be introduced via reductive amination. It is typically removed by catalytic hydrogenation (hydrogenolysis).

Hydroxyl Protection: The tertiary alcohol may require protection depending on the subsequent chemical steps.

Silyl (B83357) Ethers: Groups like tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) are widely used. utsouthwestern.edu They are introduced by reacting the alcohol with the corresponding silyl chloride in the presence of a base like imidazole. utsouthwestern.edu Their stability is sterically dependent (TIPS > TBS > TMS), and they are typically removed using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). This cleavage condition is orthogonal to the removal of Boc, Cbz, and benzyl groups.

Table 3: Common Protecting Groups for Pyrrolidine Precursors

| Functional Group | Protecting Group | Abbreviation | Introduction Reagents | Cleavage Conditions |

|---|---|---|---|---|

| Amine | tert-Butoxycarbonyl | Boc | (Boc)₂O, base | Acid (e.g., TFA, HCl) |

| Amine | Benzyloxycarbonyl | Cbz | CbzCl, base | H₂, Pd/C |

| Amine | Benzyl | Bn | Benzyl bromide or Benzaldehyde/reductant | H₂, Pd/C |

| Alcohol | tert-Butyldimethylsilyl | TBS | TBSCl, imidazole | Fluoride source (e.g., TBAF) |

| Alcohol | Triisopropylsilyl | TIPS | TIPSCl, imidazole | Fluoride source (e.g., TBAF) |

Novel strategies focus on minimizing the number of protection/deprotection steps (a key principle of green chemistry) or using protecting groups that can be removed simultaneously or under very mild conditions, such as photolabile groups or those cleaved by specific enzymes.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of pharmaceutical intermediates aims to reduce environmental impact, improve safety, and increase efficiency. unibo.it

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. Asymmetric catalytic methods are inherently more atom-economical than routes requiring stoichiometric chiral auxiliaries.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents. unibo.it For instance, replacing a stoichiometric metal hydride reduction (e.g., with LiAlH₄) with a catalytic hydrogenation (H₂ with a Pt or Pd catalyst) significantly reduces waste and improves safety. google.com The CBS reduction is another example, requiring only a catalytic amount of the chiral inducer. uvic.ca

Safer Solvents and Reagents: Efforts are made to replace hazardous solvents like dichloromethane (B109758) or benzene (B151609) with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or, where possible, water. unibo.it A search for syntheses in aqueous media or under solvent-free conditions is a key goal. For example, some asymmetric aldol reactions, a related transformation, have been successfully performed in water. nih.gov

Reduction of Derivatives: Minimizing the use of protecting groups reduces the number of synthetic steps, which in turn saves energy, reduces solvent use, and decreases waste. jocpr.com A synthetic design that avoids protection of the hydroxyl group, if possible, would represent a significant green advancement.

By integrating these principles, the synthesis of this compound can be made more sustainable and cost-effective for large-scale production.

Catalyst Recycling and Reusability

A key aspect of sustainable chemical synthesis is the ability to recover and reuse catalysts, particularly those based on expensive or rare metals. Heterogeneous catalysts are advantageous in this regard, as they can be easily separated from the reaction mixture through simple physical processes like filtration.

Recent research has focused on developing robust heterogeneous catalysts for the synthesis of pyrrolidine derivatives. These catalysts are often designed to be recoverable and reusable without a significant loss of catalytic activity. For instance, magnetic nanoparticles have been employed as catalyst supports. L-proline functionalized manganese ferrite (B1171679) nanorods have been used as a novel, efficient, and reusable magnetic nanocatalyst for the stereoselective synthesis of spirocyclic pyrrolidines. rsc.org The key advantage of this system is the easy recovery of the catalyst using an external magnet, allowing it to be reused in subsequent reactions with minimal loss of its high catalytic efficiency. rsc.org

Another approach involves immobilizing catalytic moieties within porous organic polymers (POPs). Pyrrolidine-based chiral porous polymers (Py-CPPs) have been developed as effective heterogeneous organocatalysts. rsc.org These materials possess high stability and inherent porosity, making the catalytic sites readily accessible. Their solid nature allows for easy recovery and reuse, making them suitable for organocatalysis in environmentally benign solvents like water. rsc.org Zeolites, such as the FER type, have also been studied as catalysts that can be regenerated and reused over multiple cycles, demonstrating excellent stability and sustained activity in relevant chemical transformations. mdpi.com

The reusability of catalysts is a critical factor in their industrial application. Studies on various catalytic systems have demonstrated impressive durability. For example, a palladium-based catalyst (Pd1-CALBP) used in Sonogashira reactions showcased the ability to be recycled, maintaining over 93% of its activity even after ten cycles. mdpi.com Similarly, an ionic liquid used as both a solvent and catalyst for producing pyrazole (B372694) derivatives was successfully reused up to four times without a significant drop in its catalytic performance. nih.gov

| Catalyst System | Type | Recovery Method | Reusability Data | Reference |

|---|---|---|---|---|

| L-proline functionalized manganese ferrite nanorods | Heterogeneous Magnetic Nanocatalyst | External Magnet | Easily recovered with no significant loss of activity. | rsc.org |

| Pyrrolidine-based Chiral Porous Polymer (Py-CPP) | Heterogeneous Organocatalyst | Filtration | High stability and reusability in aqueous media. | rsc.org |

| FER Zeolite | Heterogeneous Catalyst | Calcination/Regeneration | Excellent stability over three cycles (2160 hours). | mdpi.com |

| Pd1-CALBP | Heterogeneous Palladium Catalyst | Not specified | Maintained >93% activity after 10 cycles. | mdpi.com |

| Triethylammonium hydrogen sulphate [Et3NH][HSO4] | Ionic Liquid Catalyst/Medium | Not specified | Reused up to 4 times without significant loss of activity. | nih.gov |

Solvent-Free and Aqueous Reaction Conditions

The principles of green chemistry encourage the reduction or elimination of hazardous solvents from chemical processes. nih.gov Consequently, there is a significant drive towards developing synthetic routes that can be performed under solvent-free conditions or in environmentally benign solvents like water.

Aqueous reaction media are particularly attractive for industrial-scale synthesis due to water's low cost, non-flammability, and minimal environmental impact. Research has demonstrated the feasibility of conducting asymmetric aldol reactions, a key C-C bond-forming reaction, in water using bifunctional organocatalysts derived from (S)-proline and plant-derived amino alcohols. mdpi.com The use of water as a solvent can sometimes enhance catalytic activity and selectivity. mdpi.com Similarly, pyrrolidine-based chiral porous polymers have been shown to be effective heterogeneous organocatalysts for asymmetric Michael additions in pure water, achieving high yields and enantioselectivities. rsc.org

In some cases, a mixture of water with an organic solvent like ethanol (B145695) (EtOH) can provide an optimal green medium. A one-pot, three-component domino reaction for synthesizing polycyclic pyrrolidine-fused spirooxindoles was successfully performed at room temperature in an EtOH–H2O mixture. rsc.org This method is notable for its eco-friendliness, high yields, and avoidance of toxic solvents and the need for purification via column chromatography. rsc.org The synthesis of deuterated pyrrolidine derivatives has also been achieved using heavy water (D2O) as both a deuterium (B1214612) source and a solvent component, highlighting the versatility of aqueous systems. nih.gov

| Solvent System | Reaction Type | Advantages | Reference |

|---|---|---|---|

| Water | Asymmetric Aldol Reaction | Environmentally friendly, potential for improved catalyst performance. | mdpi.com |

| Pure Water | Asymmetric Michael Addition | Avoids organic solvents, high yields and enantioselectivity with heterogeneous catalyst. | rsc.org |

| EtOH/H₂O | Three-component Domino Reaction | Eco-friendly, high yields, avoids toxic solvents and chromatography. | rsc.org |

| D₂O | H/D Exchange and 1,3-Dipolar Cycloaddition | Inexpensive and safe deuterium source, aqueous conditions. | nih.gov |

Multicomponent Reactions Towards this compound Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the majority of the atoms from the starting materials, are powerful tools in modern organic synthesis. researchgate.net They offer high atom economy, step efficiency, and the ability to rapidly generate libraries of structurally diverse and complex molecules. researchgate.netnih.gov These reactions are particularly well-suited for constructing heterocyclic scaffolds like pyrrolidine. researchgate.net

Several types of MCRs can be utilized to build the pyrrolidine core. The Hantzsch pyrrole (B145914) synthesis, for example, is a three-component reaction between a primary amine, a β-dicarbonyl compound, and an α-haloketone or aldehyde. nih.gov While it directly forms pyrroles, variations of this chemistry can be adapted for related five-membered nitrogen heterocycles.

Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are exceptionally versatile for generating complex scaffolds. rloginconsulting.com The Ugi four-component reaction, for instance, can be used to produce a key intermediate in the synthesis of the blockbuster drug Atorvastatin, which features a pyrrolidine-like core. nih.gov This demonstrates the power of MCRs in creating highly functionalized structures relevant to pharmaceuticals.

Domino reactions, which involve two or more bond-forming transformations occurring sequentially in a single pot, can also be classified as MCRs. An organocatalytic asymmetric aza-Michael/aldol domino reaction has been developed to synthesize functionalized 1,3,5-triarylpyrrolidin-2-ones with three contiguous stereocenters. nih.gov Another example is a three-component domino reaction that yields complex pyrrolidine-fused spirooxindoles under green conditions. rsc.org These reactions showcase the ability of MCRs to construct intricate polycyclic systems based on the pyrrolidine scaffold in a single, efficient operation.

| Reaction Name | Number of Components | Resulting Scaffold Type | Reference |

|---|---|---|---|

| Hantzsch Synthesis | Three | Pyrroles (adaptable for related heterocycles) | nih.gov |

| Ugi Reaction | Four | Highly functionalized acyclic precursors for cyclization into pyrrolidones | nih.govrloginconsulting.com |

| Aza-Michael/Aldol Domino Reaction | Two (as a domino process) | Functionalized 1,3,5-triarylpyrrolidin-2-ones | nih.gov |

| [3+2] Cycloaddition Domino Reaction | Three | Polycyclic pyrrolidine-fused spirooxindoles | rsc.org |

| Petasis Reaction | Three | Substituted pyrrolidines/thienopyridines | nih.gov |

R 3 Methylpyrrolidin 3 Ol Hydrochloride As a Chiral Auxiliary and Ligand in Asymmetric Catalysis

Design and Synthesis of Ligands Derived from (R)-3-Methylpyrrolidin-3-ol Hydrochloride

The strategic design of chiral ligands is paramount to achieving high levels of enantioselectivity in asymmetric catalysis. The this compound scaffold offers several advantages for ligand design. The pyrrolidine (B122466) ring provides a conformationally restricted backbone, which can effectively translate chiral information to the catalytic center. The hydroxyl group serves as a versatile handle for derivatization, allowing for the introduction of various coordinating groups such as phosphines, amines, or oxazolines. Furthermore, the methyl group at the 3-position can exert significant steric influence, helping to create a well-defined chiral pocket around the metal center.

The synthesis of ligands from this compound typically begins with the protection of the secondary amine, often as a carbamate (B1207046) (e.g., Boc or Cbz). This is followed by modification of the hydroxyl group. For instance, the hydroxyl group can be converted to a good leaving group (e.g., a tosylate or mesylate) to facilitate nucleophilic substitution with phosphide (B1233454) anions, leading to the formation of phosphine-containing ligands. Alternatively, the hydroxyl group can be used to direct the formation of other coordinating moieties. While specific examples of ligands derived directly from this compound are not extensively documented in publicly available research, the synthetic strategies employed for analogous chiral amino alcohols are readily applicable.

Application in Asymmetric Hydrogenation Reactions

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral compounds, and the development of effective chiral ligands is crucial for its success. While direct applications of ligands derived from this compound in asymmetric hydrogenation are not prominently reported, the structural motifs present in this compound are found in successful ligand classes for this transformation. For instance, chiral amino alcohol-derived ligands have been shown to be effective in the ruthenium-catalyzed asymmetric hydrogenation of ketones and imines.

In a related context, the catalytic asymmetric hydrogenation of N-Boc-protected pyrroles to yield chiral pyrrolidines has been achieved with high enantioselectivity using ruthenium catalysts modified with chiral bisphosphine ligands mdpi.com. This highlights the potential for pyrrolidine-based scaffolds in designing ligands for the stereoselective reduction of cyclic substrates. The development of ligands from this compound for the asymmetric hydrogenation of various prochiral olefins and ketones remains an area ripe for exploration.

Utilisation in Asymmetric C-C Bond Forming Reactions

The construction of carbon-carbon bonds in a stereocontrolled manner is a central theme in organic synthesis. Chiral auxiliaries and ligands derived from compounds like this compound can play a critical role in directing the stereochemical outcome of these reactions.

The asymmetric aldol (B89426) reaction is a classic method for forming β-hydroxy carbonyl compounds with control over two new stereocenters. Chiral auxiliaries, such as Evans oxazolidinones, are widely used to achieve high diastereoselectivity and enantioselectivity. While there is a lack of specific data on the use of this compound as a chiral auxiliary in aldol reactions, its structural features suggest potential. The chiral pyrrolidine backbone could be incorporated into novel auxiliary designs, where the stereocenter at the 3-position influences the enolate geometry and the subsequent approach of the aldehyde.

Asymmetric Michael additions are versatile reactions for the formation of 1,5-dicarbonyl compounds and other valuable building blocks. Chiral auxiliaries attached to either the Michael donor or acceptor can effectively control the stereochemistry of the conjugate addition. For example, the use of chiral oxazolidinones as auxiliaries on α,β-unsaturated carbonyl compounds has been shown to direct the diastereoselective Michael addition of various nucleophiles mdpi.comnih.gov. Although direct experimental data for this compound in this context is scarce, its potential as a chiral controller is evident. The pyrrolidine nitrogen could be acylated with an α,β-unsaturated acid chloride, and the resulting chiral Michael acceptor could be subjected to conjugate addition.

| Chiral Auxiliary Strategy in Michael Additions | Potential Role of (R)-3-Methylpyrrolidin-3-ol Derivative | Expected Outcome |

| Auxiliary on Michael Acceptor | Acylated derivative of (R)-3-Methylpyrrolidin-3-ol with an α,β-unsaturated acid. | Diastereoselective addition of a nucleophile to the β-carbon. |

| Auxiliary on Michael Donor | The pyrrolidine nitrogen could be part of a chiral enamine or a chiral ligand for a metal-catalyzed addition. | Enantioselective formation of the C-C bond. |

Table 1: Potential Strategies for Utilizing (R)-3-Methylpyrrolidin-3-ol Derivatives in Asymmetric Michael Additions.

[3+2] Cycloaddition reactions are powerful methods for the synthesis of five-membered heterocyclic rings, including pyrrolidines. The use of chiral auxiliaries to control the stereochemistry of these reactions is a well-established strategy. For instance, the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles bearing a chiral auxiliary can lead to highly enantioenriched pyrrolidines. A practical large-scale synthesis of (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol has been reported via an asymmetric 1,3-dipolar cycloaddition using a camphor (B46023) sultam as a chiral auxiliary acs.org. This demonstrates the utility of chiral auxiliaries in synthesizing functionalized pyrrolidines. A derivative of (R)-3-Methylpyrrolidin-3-ol could potentially be used as a chiral auxiliary on the dipolarophile to control the facial selectivity of the cycloaddition.

| Cycloaddition Component | Potential Role of (R)-3-Methylpyrrolidin-3-ol Derivative | Reaction Type | Expected Product |

| Dipolarophile | Acrylate or other olefin derived from the hydroxyl group of (R)-3-Methylpyrrolidin-3-ol. | [3+2] Cycloaddition with an azomethine ylide. | Chiral pyrrolidine with controlled stereochemistry. |

| Dipole | A chiral azomethine ylide derived from (R)-3-Methylpyrrolidin-3-ol. | [3+2] Cycloaddition with an achiral dipolarophile. | Enantioenriched pyrrolidine derivative. |

Table 2: Potential Applications of (R)-3-Methylpyrrolidin-3-ol Derivatives in Asymmetric Cycloaddition Reactions.

Role in Asymmetric Oxidation and Reduction Processes

The hydroxyl group of this compound can be oxidized to a ketone, and the resulting chiral pyrrolidinone could serve as a substrate for stereoselective reductions or as a precursor to other chiral ligands evitachem.com. Conversely, the chiral alcohol itself can be used to prepare ligands for asymmetric reduction and oxidation catalysts. For example, chiral amino alcohols are known to be effective ligands in the asymmetric reduction of ketones with boranes. While specific research detailing the use of this compound in these processes is limited, the fundamental reactivity of its functional groups points towards a broad potential for application.

Immobilization and Heterogenization of this compound-Derived Catalysts

The immobilization of catalysts derived from (R)-3-Methylpyrrolidin-3-ol and its analogs often involves leveraging the pyrrolidine ring's amine or the hydroxyl group as anchor points for attachment to a solid support. These supports can range from organic polymers to inorganic materials like silica. The goal is to create a robust, reusable catalytic system that retains the high stereoselectivity of its homogeneous counterpart.

Research into the heterogenization of pyrrolidine-based catalysts has explored various supports and linkage strategies. While direct studies on the immobilization of catalysts specifically derived from this compound are not extensively documented in readily available literature, the principles can be inferred from work on similar chiral pyrrolidine structures. For instance, chiral pyrrolidine-based porous organic polymers have been synthesized and demonstrated as effective heterogeneous organocatalysts. These materials benefit from extensive porosity and uniformly distributed catalytic sites, which can lead to high yields and enantioselectivities in asymmetric reactions conducted in environmentally benign solvents like water.

One common approach involves the functionalization of a polymer resin with the chiral catalyst. For example, a chiral methylene (B1212753) bis(oxazoline) ((R,R)-BOX) ligand has been successfully immobilized onto Wang resin. rsc.org Subsequently, a pyrrolidine-derived catalyst was anchored to this functionalized resin. rsc.org This self-assembly approach allows for the creation of renewable and exchangeable heterogeneous catalysts. rsc.org The resulting resin-immobilized catalyst was employed in cross-aldol reactions, a testament to the viability of using polymer supports for pyrrolidine-based catalytic systems. rsc.org

The following table summarizes the performance of a conceptual immobilized catalyst system based on findings from related pyrrolidine-derived catalysts.

Table 1: Performance of a Representative Immobilized Pyrrolidine-Derived Catalyst in Asymmetric Aldol Reaction

| Entry | Substrate | Catalyst Loading (mol%) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Recyclability (up to) |

|---|---|---|---|---|---|---|

| 1 | Benzaldehyde | 10 | Water | 95 | 98 | 5 cycles |

| 2 | 4-Nitrobenzaldehyde | 10 | Water | 92 | 99 | 5 cycles |

| 3 | 2-Chlorobenzaldehyde | 15 | Toluene | 88 | 95 | 4 cycles |

| 4 | Cyclohexanone | 10 | Water | 90 | 97 | 5 cycles |

This table is a representative example based on the performance of similar immobilized pyrrolidine catalysts and does not represent data from a catalyst specifically derived from this compound.

The development of such immobilized systems underscores the potential for creating highly efficient and sustainable catalytic processes. The choice of the solid support, the linking strategy, and the reaction conditions are all critical factors that influence the activity, selectivity, and stability of the final heterogeneous catalyst. Further research focused specifically on catalysts derived from this compound is needed to fully explore their potential in heterogeneous asymmetric catalysis.

Derivatization and Functionalization Studies of R 3 Methylpyrrolidin 3 Ol Hydrochloride

Regioselective Functionalization at the Nitrogen Atom

The primary challenge in the functionalization of (R)-3-Methylpyrrolidin-3-ol lies in the selective modification of its two nucleophilic centers: the secondary amine and the tertiary hydroxyl group. The nitrogen atom, being a stronger nucleophile than the sterically hindered tertiary alcohol, is typically the kinetically favored site for reaction. This inherent reactivity allows for a high degree of regioselectivity in N-functionalization reactions such as alkylation, acylation, and sulfonylation under controlled conditions.

The choice of reagents and reaction conditions is critical to ensure that functionalization occurs exclusively at the nitrogen. For instance, N-alkylation can be achieved using various alkylating agents, while N-acylation is readily performed with acid chlorides or anhydrides. In many synthetic pathways, the nitrogen atom is deliberately reacted with a protecting group, such as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group. This initial N-functionalization not only prevents further reaction at the nitrogen but also electronically modifies the molecule, paving the way for subsequent modifications at other positions. The selective quaternization of nitrogen in cyclic amines has also been demonstrated using a range of alkylating agents, highlighting the high reactivity of the nitrogen atom. nih.govepa.gov

Table 1: Representative Regioselective N-Functionalization Reactions

| Starting Material | Reagent | Conditions | Product | Reaction Type |

|---|---|---|---|---|

| (R)-3-Methylpyrrolidin-3-ol | Benzyl (B1604629) bromide, K₂CO₃ | Acetonitrile, reflux | (R)-1-Benzyl-3-methylpyrrolidin-3-ol | N-Alkylation |

| (R)-3-Methylpyrrolidin-3-ol | Acetyl chloride, Et₃N | Dichloromethane (B109758), 0 °C | 1-((R)-3-hydroxy-3-methylpyrrolidin-1-yl)ethan-1-one | N-Acylation |

| (R)-3-Methylpyrrolidin-3-ol | Di-tert-butyl dicarbonate | Dichloromethane, rt | tert-Butyl (R)-3-hydroxy-3-methylpyrrolidine-1-carboxylate | N-Boc Protection |

This table presents illustrative examples based on common organic chemistry principles.

Stereospecific Modifications at the Hydroxyl Group

Once the nitrogen atom is protected, the hydroxyl group becomes the primary site for further derivatization. It is crucial that these modifications proceed stereospecifically, preserving the (R)-configuration at the C3 position. Common reactions include O-acylation to form esters and O-alkylation to form ethers. These transformations are typically carried out by treating the N-protected pyrrolidinol with an appropriate electrophile, often in the presence of a base to deprotonate the hydroxyl group and enhance its nucleophilicity.

For high-fidelity stereospecific transformations, enzymatic catalysis offers a powerful alternative. Lipases, for example, are widely used for the enantioselective acylation of alcohols. mdpi.com In a process known as kinetic resolution, a lipase (B570770) can selectively acylate the hydroxyl group of one enantiomer in a racemic mixture, leaving the other unreacted. When applied to an enantiomerically pure substrate like (R)-3-Methylpyrrolidin-3-ol, lipase-catalyzed acylation can proceed with near-perfect stereospecificity, yielding the O-acylated product without racemization. This bio-catalytic approach is advantageous for its mild reaction conditions and high selectivity. mdpi.com

Table 2: Examples of Stereospecific O-Functionalization of N-Protected Pyrrolidinol

| Starting Material | Reagent | Catalyst/Conditions | Product | Reaction Type |

|---|---|---|---|---|

| tert-Butyl (R)-3-hydroxy-3-methylpyrrolidine-1-carboxylate | Vinyl acetate | Candida antarctica lipase B (CALB) | tert-Butyl (R)-3-acetoxy-3-methylpyrrolidine-1-carboxylate | Enzymatic O-Acylation |

| tert-Butyl (R)-3-hydroxy-3-methylpyrrolidine-1-carboxylate | Benzoyl chloride | Pyridine, DMAP | tert-Butyl (R)-3-(benzoyloxy)-3-methylpyrrolidine-1-carboxylate | O-Acylation |

This table provides representative examples of stereospecific reactions on the hydroxyl group.

Carbon-Carbon Bond Formation at the Pyrrolidine (B122466) Ring

Introducing new carbon-carbon bonds directly onto the pyrrolidine ring is a more complex challenge but is essential for creating highly substituted and novel molecular frameworks. One of the most powerful strategies for constructing the pyrrolidine ring with desired substituents is the [3+2] cycloaddition reaction using azomethine ylides. nih.govacs.orgroyalsocietypublishing.org This method allows for the creation of the five-membered ring with up to four new stereocenters in a single, highly controlled step. nih.gov

Azomethine ylides are typically generated in situ from the condensation of an α-amino acid (such as sarcosine) with a carbonyl compound (like an isatin (B1672199) derivative). royalsocietypublishing.org This transient 1,3-dipole then reacts with a dipolarophile, which is an electron-deficient alkene or alkyne, to form the pyrrolidine ring. By choosing different dipolarophiles, a wide array of substituents can be incorporated into the final structure. This approach is particularly effective for the synthesis of spirocyclic systems, where one of the pyrrolidine carbons is shared with another ring, leading to complex, three-dimensional structures such as spiro-indenoquinoxalines and spirooxindoles. rsc.orgresearchgate.net

Table 3: C-C Bond Formation via [3+2] Cycloaddition for Pyrrolidine Synthesis

| Azomethine Ylide Precursors | Dipolarophile | Conditions | Product Type |

|---|---|---|---|

| Isatin + Sarcosine | N-Methylmaleimide | Refluxing Methanol | Spiro[oxindole-pyrrolidine] |

| Ninhydrin + Phenylenediamine + Sarcosine | (E)-2-Benzylidenemalononitrile | One-pot, Reflux | Spiro[indenoquinoxaline-pyrrolidine] |

This table illustrates the versatility of the [3+2] cycloaddition reaction in forming various pyrrolidine-containing scaffolds.

Exploration of Reaction Mechanisms in Derivatization

The success of the derivatization strategies described hinges on a clear understanding of the underlying reaction mechanisms. The regioselectivity observed in N- vs. O-functionalization is a classic example of kinetic versus thermodynamic control. N-functionalization is generally the faster, kinetically favored pathway due to the higher intrinsic nucleophilicity of the amine.

The mechanism of the [3+2] cycloaddition reaction is of particular importance for C-C bond formation. This reaction is a type of pericyclic reaction that proceeds through a concerted pathway, where the new bonds are formed in a single transition state. The stereochemical outcome of the reaction is dictated by the geometry of the azomethine ylide and the dipolarophile as they approach each other. The formation of the azomethine ylide itself involves several steps: the initial attack of the amino acid on a carbonyl group, followed by decarboxylation to generate the 1,3-dipole. royalsocietypublishing.org The regioselectivity of the cycloaddition, which determines the orientation of the substituents on the final pyrrolidine ring, is governed by the electronic properties of the reactants, specifically the interaction between the highest occupied molecular orbital (HOMO) of the ylide and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile. rsc.org

Synthesis of Complex Scaffolds Through Sequential Functionalization

The true synthetic power of (R)-3-Methylpyrrolidin-3-ol hydrochloride is realized when the individual derivatization methods are combined in sequential synthetic routes to build complex, polyfunctional scaffolds. These multi-step strategies enable the creation of molecules with precisely controlled three-dimensional shapes and functionalities, which is a key goal in modern drug discovery. nih.govresearchgate.netnih.gov

A typical sequence might involve:

N-Protection: The initial step is often the protection of the nitrogen atom to control its reactivity and set the stage for subsequent modifications.

O-Functionalization: With the nitrogen secured, the hydroxyl group can be modified stereospecifically to introduce new functional groups or linkers.

Ring Construction/Modification: Alternatively, the pyrrolidine nucleus itself can be constructed using methods like the [3+2] cycloaddition to embed specific substitution patterns from the outset, leading to intricate structures like spiro[indenoquinoxaline-pyrrolizidine]-pyrazole conjugates. rsc.org

Through such sequential and convergent approaches, simple chiral building blocks are elaborated into novel molecular architectures. This strategy allows chemists to systematically explore chemical space and develop compounds with tailored properties, transforming a basic starting material into a diverse library of high-value chemical entities.

Computational and Theoretical Investigations of R 3 Methylpyrrolidin 3 Ol Hydrochloride

Conformational Analysis and Energy Minimization Studies

The biological activity and physical properties of a flexible molecule like (R)-3-Methylpyrrolidin-3-ol hydrochloride are intrinsically linked to its three-dimensional shape. The five-membered pyrrolidine (B122466) ring is not planar and exists in a dynamic equilibrium between various puckered conformations, primarily the "envelope" and "twist" forms. nih.gov The positions of the substituents—the tertiary alcohol at C3 and the methyl group also at C3—along with the protonated amine, dictate the energetically preferred conformations.

Conformational analysis and energy minimization studies are performed to identify the most stable, low-energy arrangements of the atoms. These studies typically begin with a systematic search of the conformational space by rotating single bonds. Each resulting conformer is then subjected to geometry optimization using computational methods, such as Density Functional Theory (DFT) or molecular mechanics force fields, to find its local energy minimum.

Table 1: Illustrative Relative Energies of Pyrrolidine Ring Conformers This table presents hypothetical data for a substituted pyrrolidine to illustrate the typical energy differences found in conformational analysis. The exact values for this compound would require specific calculations.

| Conformer | Ring Pucker | Substituent Orientation (e.g., OH group) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

| 1 | Cγ-endo (Twist) | Equatorial | 0.00 | 73.1 |

| 2 | Cγ-exo (Envelope) | Axial | 1.20 | 12.0 |

| 3 | Cγ-exo (Twist) | Equatorial | 1.50 | 7.5 |

| 4 | Cγ-endo (Envelope) | Axial | 2.50 | 1.5 |

Note: Data is representative and intended for illustrative purposes.

This analysis reveals the most probable shapes the molecule will adopt in a given environment, which is crucial for understanding its interactions with biological targets. researchgate.net

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide a detailed picture of the electron distribution within this compound. arabjchem.org This information is key to understanding its reactivity, polarity, and spectroscopic properties.

Key electronic properties calculated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). arabjchem.orgnih.gov The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net

Electrostatic Potential (ESP) Map: An ESP map visually represents the charge distribution on the molecule's surface. For this compound, these maps would highlight the electron-rich regions, such as the oxygen atom of the hydroxyl group, and the electron-deficient regions, particularly around the protonated amine (N-H+) and the hydrogen of the hydroxyl group. This provides a guide to where the molecule will engage in electrostatic interactions, hydrogen bonding, and nucleophilic or electrophilic attack.

Atomic Charges: Methods like Mulliken population analysis assign partial charges to each atom in the molecule. This quantifies the electron distribution, confirming the electronegative character of the oxygen and nitrogen atoms and the electropositive nature of the attached hydrogen atoms.

Table 2: Representative Frontier Orbital Energies for Heterocyclic Amines This table provides typical values for HOMO-LUMO energies calculated with DFT (e.g., B3LYP/6-31G* level of theory) for similar molecules to illustrate the expected data.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Pyrrolidine | -6.12 | 2.54 | 8.66 |

| 3-Hydroxypyrrolidine | -6.35 | 2.31 | 8.66 |

| N-Methylpyrrolidine | -5.88 | 2.65 | 8.53 |

Note: These values are illustrative examples from computational studies on related compounds and not specific to this compound.

These electronic structure calculations are fundamental for predicting the molecule's behavior in chemical reactions and biological systems. scirp.org

Molecular Docking and Binding Affinity Predictions for Derivatized Forms

This compound serves as a chiral scaffold, a core structure that can be chemically modified to create a library of derivatives for drug discovery. nih.govfrontiersin.org Molecular docking is a computational technique used to predict how these derivatives might bind to a specific biological target, such as a protein receptor or enzyme active site. ingentaconnect.com This method is crucial for structure-based drug design.

The process involves:

Target Selection: A protein target relevant to a disease is chosen. Pyrrolidine scaffolds are common in inhibitors of enzymes like dipeptidyl peptidase-IV (DPP-IV) or various kinases. ingentaconnect.compharmablock.com

Ligand Preparation: 3D structures of various derivatives of (R)-3-Methylpyrrolidin-3-ol are generated. Modifications could include adding different chemical groups to the nitrogen or oxygen atoms to explore interactions with the target.

Docking Simulation: A docking algorithm systematically places each derivative into the active site of the target protein, sampling a vast number of possible orientations and conformations.

Scoring and Analysis: Each resulting pose is assigned a score that estimates the binding affinity (e.g., in kcal/mol). nih.gov Lower scores typically indicate stronger binding. The analysis focuses on key interactions like hydrogen bonds, ionic interactions (salt bridges), and hydrophobic contacts between the ligand and protein residues. nih.gov

For instance, the protonated amine of the pyrrolidine ring could form a crucial salt bridge with an acidic residue (e.g., aspartate or glutamate) in the active site, while the hydroxyl group could act as a hydrogen bond donor or acceptor. pharmablock.com

Table 3: Hypothetical Docking Results for a Series of (R)-3-Methylpyrrolidin-3-ol Derivatives This table illustrates how docking results are used to compare different chemical modifications on a common scaffold. The target is a hypothetical enzyme with a key aspartate residue (ASP-123) in its active site.

| Derivative | Modification | Predicted Binding Affinity (kcal/mol) | Key Interactions with Target |

| Parent Scaffold | None | -6.5 | H-bond (OH), Salt bridge (NH2+) with ASP-123 |

| Derivative A | N-benzyl group | -7.8 | Same as parent + Hydrophobic interaction with PHE-85 |

| Derivative B | O-phenyl group | -7.1 | Salt bridge (NH2+), Pi-Pi stacking with TYR-99 |

| Derivative C | N-sulfonamide | -8.2 | Same as parent + H-bond (sulfonamide) with SER-45 |

Note: This data is for illustrative purposes only and does not represent results from an actual study.

By comparing the predicted affinities and binding modes, researchers can prioritize which derivatives to synthesize and test experimentally, accelerating the discovery of potent and selective drug candidates. nih.govtandfonline.com

Reaction Pathway and Transition State Analysis for Synthetic Transformations

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For the synthesis of this compound, theoretical analysis can map out the entire energy profile of a proposed synthetic route, providing insights into its feasibility and selectivity. nih.gov

A common strategy for synthesizing pyrrolidines is through the intramolecular cyclization of an open-chain precursor. organic-chemistry.org Computational analysis of such a reaction involves:

Mapping the Potential Energy Surface: The energies of the reactant, product, and any intermediates are calculated.

Locating Transition States (TS): The transition state is the highest energy point along the reaction coordinate. Its structure represents the "point of no return" for a reaction step. Sophisticated algorithms are used to find the exact geometry and energy of the TS.

Calculating Activation Energy (Ea): The energy difference between the reactant and the transition state is the activation energy barrier. A lower activation energy corresponds to a faster reaction rate.

For example, in a proposed intramolecular cyclization to form the pyrrolidine ring, calculations can determine the energy barrier for the ring-closing step. acs.org In asymmetric synthesis, where controlling the stereochemistry is paramount, computational analysis can explain why one enantiomer or diastereomer is formed preferentially. This is achieved by comparing the activation energies of the transition states leading to the different stereoisomers; the pathway with the lower energy barrier will be the dominant one. DFT calculations have been used to elucidate the regio- and diastereoselectivities in various pyrrolidine syntheses. acs.org

Table 4: Example of Calculated Activation Energies for a Pyrrolidine Synthesis Step This table shows representative data for a key cyclization step in a hypothetical synthesis.

| Reaction Step | Reactant | Transition State | Product | Calculated Activation Energy (Ea) (kcal/mol) |

| Intramolecular Amination | 5-amino-3-methylpent-1-en-3-ol | TS_Cyclization | (R)-3-Methylpyrrolidin-3-ol | 18.5 |

| Side Reaction | 5-amino-3-methylpent-1-en-3-ol | TS_Side_Reaction | Byproduct | 25.2 |

Note: Data is illustrative and based on typical values for such reactions.

This type of analysis helps chemists optimize reaction conditions (e.g., temperature, catalyst) and design substrates that favor the desired reaction pathway, leading to more efficient and selective syntheses. nih.gov

Chiroptical Property Simulations (e.g., Electronic Circular Dichroism)

The absolute configuration of a chiral molecule—its exact three-dimensional arrangement of atoms—is a critical aspect of its identity, especially in pharmacology. Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotation (OR), are primary experimental methods for determining absolute configuration. ku.edu

Quantum chemical calculations provide a powerful and reliable way to assign the absolute configuration by simulating these chiroptical properties. mdpi.com The standard approach involves:

Performing a thorough conformational analysis (as in section 5.1) to identify all significant low-energy conformers of the molecule.

For each conformer, calculating the chiroptical property of interest using time-dependent density functional theory (TD-DFT) or other advanced methods. technologynetworks.com

Generating a final, Boltzmann-averaged theoretical spectrum by weighting the contribution of each conformer based on its relative energy.

Comparing the simulated spectrum for a specific enantiomer (e.g., the (R)-isomer) with the experimentally measured spectrum.

A good match between the simulated spectrum of the (R)-isomer and the experimental spectrum confirms that the sample is indeed this compound. Conversely, if the simulated spectrum is a mirror image of the experimental one, the sample would be the (S)-enantiomer. This combination of computational simulation and experimental measurement is now a gold standard for the unambiguous assignment of absolute configuration in chiral molecules. rsc.orgnih.govnih.gov

Table 5: Comparison of Calculated and Experimental Optical Rotation for Representative Chiral Amines Optical rotation is a single-value measurement that can also be predicted computationally to aid in configurational assignment. rsc.orgrsc.org

| Compound | Absolute Configuration | Calculated [α]D (degrees) | Experimental [α]D (degrees) |

| (R)-Alanine | R | +2.1 | +2.8 |

| (S)-2-Aminobutane | S | -8.5 | -7.8 |

| (R)-Amphetamine | R | +38.1 | +40.0 |

Note: Data is compiled from literature sources on ab initio calculations of optical rotation and is for illustrative purposes. researchgate.net

These simulations provide a non-destructive and highly accurate method for verifying the stereochemical integrity of chiral compounds like this compound. conicet.gov.ar

Advanced Analytical Methodologies for Research on R 3 Methylpyrrolidin 3 Ol Hydrochloride

High-Resolution Mass Spectrometry for Structural Elucidation of Derivatized Forms

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy, providing invaluable information for structural elucidation. For a relatively small and polar molecule like (R)-3-Methylpyrrolidin-3-ol, derivatization is a common strategy to enhance its volatility and ionization efficiency, particularly for gas chromatography-mass spectrometry (GC-MS) analysis, and to improve its fragmentation pattern in techniques like Electrospray Ionization (ESI)-MS.

The hydroxyl group of (R)-3-Methylpyrrolidin-3-ol is a prime site for derivatization. Common derivatizing agents include silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA), acylating agents (e.g., acetic anhydride), or reagents that introduce a chromophore or a permanently charged group to enhance detection sensitivity.

Research Findings: While specific studies detailing the HRMS analysis of derivatized (R)-3-Methylpyrrolidin-3-ol hydrochloride are not widely available in the reviewed literature, the general methodology is well-established. For instance, the derivatization of analogous chiral alcohols and amines followed by HRMS analysis allows for the precise determination of the molecular formula of the derivative. This, in turn, confirms the successful modification of the parent molecule. The fragmentation patterns observed in the tandem mass spectra (MS/MS) of these derivatives can provide structural insights. For example, the loss of the derivatizing group or characteristic fragments from the pyrrolidine (B122466) ring can help in confirming the structure of the original molecule.

A hypothetical derivatization of (R)-3-Methylpyrrolidin-3-ol with a generic acyl chloride (R'-COCl) would yield a derivative whose exact mass can be predicted and then compared with the measured mass from HRMS.

Table 1: Hypothetical HRMS Data for an Acyl Derivative of (R)-3-Methylpyrrolidin-3-ol (Note: This table is illustrative and not based on experimental data for the specific compound)

| Derivative | Chemical Formula | Calculated Monoisotopic Mass (Da) | Observed m/z (HRMS) | Mass Accuracy (ppm) |

|---|---|---|---|---|

| Acetyl derivative | C7H13NO2 | 143.0946 | 144.1019 [M+H]+ | < 5 |

| Benzoyl derivative | C12H15NO2 | 205.1103 | 206.1176 [M+H]+ | < 5 |

Advanced Nuclear Magnetic Resonance Spectroscopy (2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution and the solid state. For this compound, both one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR techniques are employed to confirm its constitution and stereochemistry.

¹H and ¹³C NMR: The ¹H NMR spectrum of this compound would show distinct signals for the methyl group, the diastereotopic methylene (B1212753) protons of the pyrrolidine ring, and the hydroxyl and amine protons. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton connectivities within the molecule, confirming the pyrrolidine ring structure. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are used to correlate protons with their directly attached carbons and with carbons over two to three bonds, respectively. This allows for the unambiguous assignment of all proton and carbon signals. For stereochemical analysis, NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to probe through-space proximities between protons, which can help in determining the relative stereochemistry in cyclic systems.

Solid-State NMR (ssNMR): For the hydrochloride salt form, solid-state NMR can provide valuable information about the crystalline structure and polymorphism. ³⁵Cl ssNMR, for example, is highly sensitive to the local environment of the chloride ion, including hydrogen bonding interactions, which can differ between various crystalline forms. This technique can be used to characterize the bulk material and ensure batch-to-batch consistency.

Research Findings: While a full 2D NMR analysis of this compound is not available in the surveyed literature, data for the closely related (R)-(-)-3-Pyrrolidinol hydrochloride shows characteristic shifts that can be used for comparison.

Table 2: Representative ¹H NMR Shifts for a Related Pyrrolidinol Hydrochloride (Data for (R)-(-)-3-Pyrrolidinol hydrochloride, for illustrative purposes)

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-3 | ~4.5 | m |

| H-2, H-5 | ~3.2-3.5 | m |

| H-4 | ~2.0 | m |

| NH₂⁺ | ~9.5 | br s |

Chiral Chromatography Techniques for Enantiomeric Purity Assessment

The determination of enantiomeric purity is critical for any chiral compound intended for pharmaceutical or biological research. Chiral chromatography is the gold standard for this purpose. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most commonly used techniques.

Chiral HPLC: This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of the analyte, leading to different retention times and thus their separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely successful for the separation of a broad range of chiral compounds, including those with hydroxyl and amino functionalities like (R)-3-Methylpyrrolidin-3-ol. The development of a chiral HPLC method involves screening different CSPs and optimizing the mobile phase composition (typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol) to achieve baseline separation of the enantiomers.

Chiral SFC: SFC has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times, lower solvent consumption, and higher efficiency. It uses supercritical carbon dioxide as the main mobile phase component, often with a small amount of a polar co-solvent (modifier). The principles of separation are similar to HPLC, relying on diastereomeric interactions with a CSP.

Research Findings: Specific chromatograms for the enantiomeric separation of this compound are not readily found in the literature. However, the general approach is well-documented for a vast number of chiral amines and alcohols. The goal is to develop a method that provides a resolution (Rs) of greater than 1.5 between the peaks of the (R)- and (S)-enantiomers, ensuring accurate quantification of the enantiomeric excess (e.e.).

Table 3: Typical Parameters for Chiral HPLC/SFC Method Development (This table presents general parameters and not specific experimental data)

| Parameter | Typical Conditions for HPLC | Typical Conditions for SFC |

|---|---|---|

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak IA, IB, IC) | Polysaccharide-based (e.g., Chiralpak AD, AS, IC) |

| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol (B145695) mixtures | CO2/Methanol or CO2/Ethanol mixtures |

| Flow Rate | 0.5 - 1.5 mL/min | 2 - 5 mL/min |

| Detection | UV (if derivatized) or Evaporative Light Scattering Detector (ELSD) | UV or Mass Spectrometry (MS) |

Single-Crystal X-ray Diffraction for Absolute Configuration Determination

Single-crystal X-ray diffraction (SC-XRD) is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. This technique involves irradiating a single, high-quality crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

For chiral molecules, the determination of the absolute configuration relies on the phenomenon of anomalous dispersion. When the X-ray wavelength is near an absorption edge of an atom in the crystal, the scattering factor becomes complex. This leads to small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). By analyzing these differences, the absolute configuration of the molecule can be determined, typically expressed by the Flack parameter, which should be close to zero for the correct enantiomer.

Research Findings: A search of the Cambridge Crystallographic Data Centre (CCDC) did not yield a public crystal structure for this compound. However, the technique has been successfully applied to numerous other pyrrolidine derivatives and hydrochloride salts. The ability to obtain a single crystal of sufficient quality is often the rate-limiting step for this analysis. The hydrochloride salt form can be advantageous for crystallization.

Vibrational Circular Dichroism (VCD) for Stereochemical Analysis

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It is the vibrational analogue of electronic circular dichroism (ECD). VCD is a powerful method for determining the absolute configuration of chiral molecules in solution, which is a significant advantage over SC-XRD that requires a single crystal.

The VCD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure. The absolute configuration is determined by comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations (typically using Density Functional Theory, DFT) for a known enantiomer (e.g., the (R)-enantiomer). A good agreement between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration.

Research Findings: While no specific VCD studies on this compound have been identified in the reviewed literature, VCD has been widely applied to determine the absolute configuration of a variety of chiral natural products and synthetic molecules, including those with hydroxyl and amino groups. The technique is particularly valuable when crystallization for SC-XRD is challenging. The comparison of the experimental VCD spectrum with the calculated spectrum for the (R)-enantiomer would provide definitive proof of its absolute configuration in solution.

Applications of R 3 Methylpyrrolidin 3 Ol Hydrochloride As a Precursor in Complex Organic Synthesis

Intermediate in the Synthesis of Advanced Pharmaceutical Intermediates

The pyrrolidine (B122466) scaffold is a privileged structure in medicinal chemistry, appearing frequently in pharmaceuticals targeting a range of diseases. nih.govnih.gov Chiral derivatives, such as (R)-3-Methylpyrrolidin-3-ol, are particularly sought after as they allow for precise three-dimensional arrangements of functional groups, which is critical for selective interaction with biological targets like enzymes and receptors. nih.gov The stereogenicity of the carbon atoms in the pyrrolidine ring, along with the spatial orientation of its substituents, can lead to different biological profiles. nih.gov

While direct synthesis examples for many commercial drugs using (R)-3-Methylpyrrolidin-3-ol hydrochloride are proprietary or not widely published, the utility of closely related 3-hydroxypyrrolidine derivatives is well-documented in the synthesis of key pharmaceutical agents. For instance, chiral 3-hydroxypyrrolidine derivatives are crucial intermediates for drugs such as Darifenacin, an antagonist for muscarinic receptors. researchgate.netchemicalbook.com Similarly, the synthesis of the Janus kinase (JAK) inhibitor Tofacitinib involves a complex piperidine (B6355638) intermediate, but the underlying principles of using chiral heterocyclic amines as core building blocks are transferable. unl.pt The synthesis of various Bruton's tyrosine kinase (BTK) inhibitors, a class of drugs for cancer and autoimmune diseases, also relies on heterocyclic scaffolds where specific stereochemistry is key for efficacy. mdpi.comnih.govnih.gov

The (R)-3-Methylpyrrolidin-3-ol moiety provides a rigid framework that can be functionalized at the nitrogen atom to introduce diversity and tailor the properties of the final molecule. This makes it an attractive starting material for the development of novel pharmaceutical candidates.

Table 1: Examples of Marketed Drugs Featuring a Pyrrolidine Scaffold

| Drug Name | Therapeutic Area | Relevance of Pyrrolidine Scaffold |

|---|---|---|

| Captopril | Antihypertensive | The pyrrolidine ring is a core component, derived from proline. mdpi.com |

| Anisomycin | Antibiotic | A naturally occurring pyrrolidine alkaloid that inhibits protein synthesis. nih.gov |

| Vildagliptin | Antidiabetic | Synthesized using a chiral pyrrolidine nitrile intermediate. nih.gov |

| Larotrectinib | Anticancer | Utilizes (3S)-Pyrrolidin-3-ol as a key structural element. google.com |

| Tofacitinib | Immunosuppressant | While based on a piperidine core, its synthesis highlights the importance of chiral amine heterocycles in complex drug molecules. unl.pt |

Building Block for Natural Product Synthesis

The pyrrolidine ring is a ubiquitous structural motif in a vast number of natural products, particularly in alkaloids. nih.govchemicalbook.com These naturally occurring compounds often exhibit significant biological activity. The synthesis of these complex molecules frequently relies on the "chiron approach," which utilizes enantiopure building blocks from the chiral pool to construct the target molecule efficiently.

Chiral pyrrolidine derivatives serve as foundational components in the total synthesis of many such compounds. chemicalbook.com For example, pyrrolidine alkaloids like anisomycin, known for its antibiotic properties, feature this core structure. nih.gov The strategic use of pre-functionalized, stereochemically defined pyrrolidines can significantly simplify synthetic routes to complex polycyclic alkaloids. chemicalbook.com Although specific total syntheses employing this compound are not extensively documented in public literature, its structure represents a valuable synthon for accessing a portion of the chemical space occupied by pyrrolidine-containing natural products. The tertiary alcohol and methyl group at the C3 position offer a specific substitution pattern that could be instrumental in constructing complex natural product frameworks.

Table 2: Natural Product Families Containing the Pyrrolidine Motif

| Natural Product Family | Example | Biological Activity |

|---|---|---|

| Pyrrolidine Alkaloids | Anisomycin | Antibiotic, Antifungal, Antineoplastic nih.gov |

| Hygrine | Varies | |

| Cuscohygrine | Varies | |

| Tropane Alkaloids | Atropine, Cocaine | Varied pharmacological effects mdpi.com |

| Lamellarins | Lamellarin Q | Anticancer |

Precursor for Agrochemical Research Compounds

The pyrrolidine scaffold is not only prevalent in pharmaceuticals but also in compounds developed for agricultural applications. researchgate.netresearchhub.com Several commercial pesticides, including fungicides and insecticides, incorporate pyrrole (B145914) or pyrrolidine rings. researchhub.com The development of novel agrochemicals often involves the exploration of new chemical structures to overcome resistance and improve efficacy and safety profiles. Chiral pyrrolidine derivatives are useful intermediates for preparing these agricultural chemicals. google.com

The introduction of specific stereoisomers can have a profound impact on the biological activity and selectivity of agrochemicals. While the direct application of this compound in widely marketed agrochemicals is not explicitly detailed, its potential as a precursor in agrochemical research is significant. Research in this area often involves creating libraries of novel compounds for screening, and this chiral building block would be a valuable starting point for generating structurally diverse candidates.

Table 3: Examples of Agrochemicals with a Pyrrolidine or Related Heterocyclic Scaffold

| Agrochemical | Type | Chemical Family |

|---|---|---|

| Fenpiclonil | Fungicide | Phenylpyrrole researchhub.com |

| Fludioxonil | Fungicide | Phenylpyrrole researchhub.com |

| Chlorfenapyr | Insecticide | Pyrrole derivative researchhub.com |

| Fluorochloridone | Herbicide | Pyrrolidone derivative researchhub.com |

Role in the Construction of Functional Materials

The application of chiral molecules in materials science is a growing field, with a focus on creating materials with unique optical, electronic, or catalytic properties. Chiral pyrrolidine derivatives have been incorporated into polymers and other macromolecular structures to induce specific properties. acs.org For instance, chiral pyrrolidine bridges have been used to link chromophores like trans-azobenzene in methacrylic homopolymers, creating materials with specific chiroptical responses. acs.org

The introduction of a chiral center, such as the one in this compound, into a polymer backbone or as a side chain can influence the material's secondary structure, leading to the formation of helical or other ordered supramolecular arrangements. These structures are of interest for applications in fields like optoelectronics and asymmetric catalysis. The bifunctionality of this compound (a secondary amine and a tertiary alcohol) allows for two points of attachment, making it a versatile component for polymerization or for grafting onto surfaces to create chiral stationary phases for chromatography. While specific research focusing on this exact compound in functional materials is not widespread, the principles of using chiral building blocks from the "chiral pool" are well-established. acs.org

Table 4: Potential Applications of Chiral Pyrrolidines in Functional Materials

| Application Area | Potential Role of this compound | Desired Property |

|---|---|---|

| Chiroptical Materials | Induce helical conformation in polymers. acs.org | Circular dichroism, optical switching. |

| Asymmetric Catalysis | Serve as a chiral ligand for metal catalysts. | Enantioselective synthesis. |

| Chiral Chromatography | Component of a chiral stationary phase. | Separation of enantiomers. |

| Ferroelectric Liquid Crystals | Act as a chiral dopant. | Spontaneous polarization. |

Scaffold for Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful technique used in drug discovery to rapidly synthesize and screen a large number of different but structurally related molecules, known as a library. acs.orgnih.gov This approach relies on the use of a central molecular framework, or scaffold, to which various chemical appendages can be attached.

This compound is an ideal scaffold for combinatorial libraries due to its rigid structure, defined stereochemistry, and two distinct points for chemical modification (the secondary amine and the tertiary hydroxyl group). nih.govrsc.org The pyrrolidine ring provides a stable, three-dimensional core. nih.gov Diverse libraries can be generated by reacting the nitrogen atom with a variety of acylating or alkylating agents, while the hydroxyl group can be etherified, esterified, or used in other coupling reactions.

The use of a stereochemically pure scaffold like the (R)-enantiomer ensures that the resulting library members have a defined spatial arrangement, which is crucial for interpreting structure-activity relationships (SAR) during the screening process. nih.gov The creation of such focused libraries around the (R)-3-Methylpyrrolidin-3-ol core allows researchers to efficiently explore the chemical space around a validated pharmacophore and identify new hit compounds for various biological targets. nih.govrsc.org

Table 5: Illustrative Combinatorial Library Generation from (R)-3-Methylpyrrolidin-3-ol Scaffold

| Scaffold Position | Reagent Class (R¹-X) | Resulting Functional Group | Reagent Class (R²-Y) | Resulting Functional Group |

|---|---|---|---|---|

| N-1 (Amine) | Acyl Chlorides (R¹-COCl) | Amide | Alkyl Halides (R¹-Br) | Tertiary Amine |

| Sulfonyl Chlorides (R¹-SO₂Cl) | Sulfonamide | Aldehydes (R¹-CHO) + reducing agent | Tertiary Amine | |

| C-3 (Hydroxyl) | Acyl Chlorides (R²-COCl) | Ester | Alkyl Halides (R²-I) | Ether |

Future Research Directions and Emerging Opportunities for R 3 Methylpyrrolidin 3 Ol Hydrochloride

Development of Machine Learning Approaches for Retrosynthesis and Catalyst Design

The synthesis of complex molecules like (R)-3-Methylpyrrolidin-3-ol hydrochloride is a significant challenge in organic chemistry. github.io Machine learning (ML) and artificial intelligence (AI) are rapidly emerging as transformative tools for accelerating catalyst design and planning synthetic routes. github.iomdpi.com

Future research will likely focus on developing specialized ML models for the retrosynthesis of chiral pyrrolidines. These models, trained on vast datasets of chemical reactions, can predict optimal disconnection points in a target molecule to identify commercially available or easily synthesized precursors. illinois.edu Template-free methods, which are not constrained by pre-defined reaction rules, are particularly promising as they can uncover novel synthetic pathways. github.io However, a key challenge is ensuring the chemical validity of the predictions. rsc.org To address this, pre-training models with fundamental chemical principles, such as the law of conservation of atoms, can significantly improve the accuracy and feasibility of the suggested routes. github.io

In the realm of catalyst design, ML algorithms can screen vast arrays of potential catalysts to identify candidates with optimal activity and selectivity for specific transformations. psu.eduresearchgate.net For instance, artificial neural network (ANN) models can capture the complex, non-linear relationships between reaction conditions (like temperature, pressure, and catalyst concentration) and outcomes (yield and selectivity), which is difficult with traditional kinetic studies. researchgate.net This approach can be applied to optimize the catalysts used in synthesizing the pyrrolidine (B122466) core, potentially leading to more efficient and sustainable production methods. psu.eduresearchgate.net The integration of ML with Density Functional Theory (DFT) calculations can further refine these models by providing detailed insights into reaction mechanisms and transition states. researchgate.net

Table 1: Comparison of Machine Learning Frameworks for Retrosynthesis

| Model Type | Strengths | Weaknesses | Reference |

|---|---|---|---|

| Template-Based | High accuracy for known reactions. | Struggles with novel reactions; requires extensive template libraries. | github.io |

| Template-Free | Better generalization to new reactions. | Can propose chemically invalid or unfeasible reactions. | github.iorsc.org |

| Graph Neural Networks | Can identify relevant functional groups. | Interpretability can decrease with molecular complexity. | rsc.org |

| Sequence-to-Sequence | Processes molecules as linear strings. | May not provide clear chemical rationale for disconnections. | rsc.org |

Integration into Flow Chemistry Systems for Scalable Production

The transition from batch processing to continuous flow chemistry represents a significant opportunity for the scalable and efficient production of this compound. Flow chemistry offers numerous advantages, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automation and process optimization. mdpi.com

Research in this area would involve designing and optimizing a continuous flow reactor system for the key synthetic steps. A precedent for this exists in the synthesis of related compounds like (R)-pyrrolidin-3-ol hydrochloride, where flow reactions have been successfully implemented. rsc.org Such a system would typically involve pumping solutions of reactants through heated or cooled microreactors or packed-bed reactors containing immobilized catalysts. mdpi.comrsc.org Real-time monitoring, for example using in-line infrared spectroscopy, can be used to track reaction progress and ensure steady-state conditions are maintained. rsc.org

A key objective would be to develop a "telescoped" synthesis, where multiple reaction steps are performed sequentially in a continuous flow without the need for isolating and purifying intermediates. mdpi.com This approach dramatically reduces production time, solvent usage, and waste generation. The development of efficient, scalable, and cost-effective processes is crucial for producing high-purity compounds required for pharmaceutical applications, and flow chemistry is a powerful tool to achieve this. google.com

Biocatalytic Approaches for the Synthesis and Modification of this compound